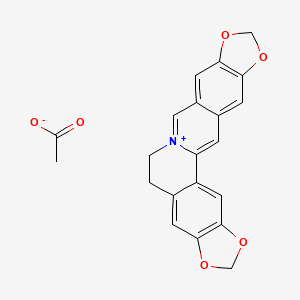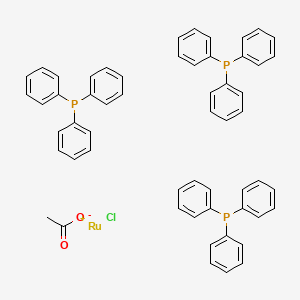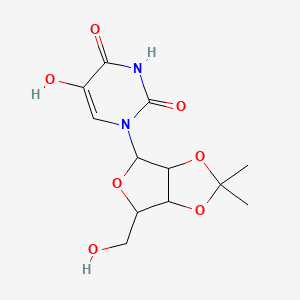![molecular formula C18H20N6O6 B12099239 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)
2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by the presence of a 2’-deoxyguanosine core with a 6-O-[2-(4-nitrophenyl)ethyl] substitution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as trityl or acetyl groups to prevent unwanted reactions at other positions on the guanosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The 6-O-[2-(4-nitrophenyl)ethyl] group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antitumor activity, particularly against lymphoid malignancies.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby disrupting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: Lacks the 6-O-[2-(4-nitrophenyl)ethyl] substitution.
6-O-[2-(4-nitrophenyl)ethyl]guanosine: Contains the 6-O-[2-(4-nitrophenyl)ethyl] group but is not deoxygenated at the 2’ position.
2’-Deoxy-6-O-[2-(4-aminophenyl)ethyl]guanosine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antitumor activity and its ability to interact with specific molecular targets .
Eigenschaften
Molekularformel |
C18H20N6O6 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22) |
InChI-Schlüssel |
BJWXZOBLBMGQCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)



![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)





